6-(Bromomethyl)nicotinonitrile

Catalog No.
S696914
CAS No.
158626-15-4
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)nicotinonitrile

CAS Number

158626-15-4

Product Name

6-(Bromomethyl)nicotinonitrile

IUPAC Name

6-(bromomethyl)pyridine-3-carbonitrile

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2

InChI Key

QWCGOMIAXFNYIV-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#N)CBr

Synonyms

2-(Bromomethyl)-5-cyanopyridine; 6-(Bromomethyl)pyridine-3-carbonitrileα-Bromo-5-cyano-2-picoline; 6-(Bromomethyl)-3-pyridinecarbonitrile

Canonical SMILES

C1=CC(=NC=C1C#N)CBr

The exact mass of the compound 6-(Bromomethyl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(Bromomethyl)nicotinonitrile (CAS 158626-15-4) is a functionalized pyridine derivative essential for synthesizing complex heterocyclic molecules.[1][2] It serves as a critical precursor for introducing the (2-cyano-5-pyridinyl)methyl moiety, a structural motif present in a range of active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology and immunology.[3][4][5] The compound's value is defined by the reactivity of its bromomethyl group, which facilitates controlled alkylation reactions with various nucleophiles, making it a strategic component in multi-step synthesis pathways for targeted therapeutics.[6]

Substituting 6-(Bromomethyl)nicotinonitrile with its chloro-analog or opting to perform in-house bromination of 6-methylnicotinonitrile introduces significant process risks and inefficiencies. The chloro-analog typically requires harsher reaction conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable conversion rates, which can compromise the stability of other functional groups in complex intermediates and lead to lower overall yields.[7] A 'make vs. buy' decision favoring in-house bromination of the methyl precursor introduces challenges in controlling regioselectivity, preventing polybromination, and handling hazardous reagents like N-bromosuccinimide (NBS) at scale, ultimately impacting batch-to-batch consistency and final product purity.[8][9] Procuring the purpose-synthesized bromomethyl compound ensures higher reactivity under milder conditions and greater process control, which is critical for reproducible manufacturing of high-value APIs.

Demonstrated Efficacy as a Key Intermediate for the TYK2 Inhibitor Deucravacitinib

6-(Bromomethyl)nicotinonitrile is a documented key intermediate in multiple reported syntheses of Deucravacitinib (BMS-986165), a first-in-class, selective, allosteric TYK2 inhibitor.[3][4][10] Its specific reactivity profile is integral to the convergent synthesis pathways developed for this complex, deuterated API.[3] The use of this specific precursor is established in both discovery-phase and commercial process development literature for Deucravacitinib, which is approved for treating moderate-to-severe plaque psoriasis.[4][11] This repeated use in high-stakes pharmaceutical development underscores its reliability and suitability over potential alternatives for constructing the core scaffold.

Evidence DimensionPrecursor role in API synthesis
Target Compound DataEstablished and repeatedly documented use as a key building block for the FDA-approved drug Deucravacitinib.
Comparator Or BaselineHypothetical use of alternative building blocks [e.g., 6-(chloromethyl)nicotinonitrile] which are not documented in the pivotal synthesis routes for this specific API.
Quantified DifferenceNot applicable (binary evidence of use vs. non-use in established, high-value synthesis).
ConditionsMulti-step synthesis of Deucravacitinib as described in medicinal chemistry and process development literature.

For researchers developing TYK2 inhibitors or related heterocyclic compounds, using a precursor with a proven track record in a successful, commercialized API synthesis minimizes process development risk.

Superior Reactivity of Bromomethyl vs. Chloromethyl Groups in Nucleophilic Displacements

The C-Br bond in 6-(Bromomethyl)nicotinonitrile is inherently more reactive as a leaving group in nucleophilic substitution reactions compared to the C-Cl bond in its chloromethyl analog. This is a fundamental principle of halogen reactivity (I > Br > Cl > F). This increased reactivity allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is critical for preserving sensitive functional groups on complex substrates.[7] In process chemistry, avoiding harsh conditions reduces the formation of byproducts, simplifies purification, and can lower energy consumption, making the brominated version a more efficient choice for complex syntheses.

Evidence DimensionChemical Reactivity (Leaving Group Ability)
Target Compound DataHigher reactivity due to the C-Br bond.
Comparator Or Baseline6-(Chloromethyl)nicotinonitrile, with a less reactive C-Cl bond.
Quantified DifferenceQualitatively higher; allows for milder process conditions (e.g., lower temperatures, less aggressive reagents).
ConditionsStandard SN2-type nucleophilic substitution reactions common in pharmaceutical synthesis.

This compound enables more efficient and selective chemical transformations under milder conditions, reducing process costs and improving the purity of the final product.

Enabling Synthesis of Novel PARP Inhibitor Scaffolds

The nicotinonitrile scaffold is a key component in the design of poly (ADP-ribose) polymerase (PARP) inhibitors, which function by competing with the NAD+ substrate.[12][13][14] 6-(Bromomethyl)nicotinonitrile provides a direct route to attach the 2-cyanopyridine moiety to various core structures, enabling the synthesis of novel PARP inhibitor candidates. The reactivity of the bromomethyl group is crucial for coupling with nucleophilic centers on other heterocyclic systems to build the final inhibitor. This building block is suitable for creating libraries of potential inhibitors for screening against PARP family enzymes, which are important targets in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations.[13][14]

Evidence DimensionPrecursor suitability for drug class
Target Compound DataProvides the (2-cyano-5-pyridinyl)methyl group, a relevant pharmacophore for PARP inhibitors.
Comparator Or BaselineAlternative building blocks that may not provide the optimal geometry or electronic properties for binding to the NAD+ site of PARP enzymes.
Quantified DifferenceNot applicable (enabling role in synthesis).
ConditionsSynthesis of novel heterocyclic compounds for screening as PARP inhibitors.

This compound is a valuable tool for medicinal chemists working on next-generation PARP inhibitors, enabling efficient construction of molecules for this validated and clinically important drug target class.

Primary Building Block for Developing Novel TYK2 and JAK Family Kinase Inhibitors

Based on its established role in the synthesis of Deucravacitinib, this compound is the logical starting material for research campaigns targeting TYK2 or other Janus kinase (JAK) family members.[10][15] Its proven compatibility in complex, multi-step syntheses leading to a successful API makes it a reliable choice for medicinal chemists aiming to create next-generation selective kinase inhibitors for autoimmune diseases and other indications.

Process Chemistry Requiring Mild and Selective Alkylation Conditions

In multi-step syntheses where substrates contain sensitive functional groups, the enhanced reactivity of the bromomethyl group is a distinct advantage. It allows for nucleophilic substitution reactions to be performed under milder conditions (e.g., lower temperatures, weaker bases) compared to its chloro-analog, minimizing byproduct formation and simplifying purification.[16] This makes it ideal for late-stage functionalization where preserving molecular complexity is paramount.

Scaffold Development for PARP Inhibitor Drug Discovery Programs

This compound is an effective reagent for incorporating the nicotinonitrile moiety, a key structural element in many PARP inhibitors. Researchers in oncology drug discovery can use this building block to efficiently synthesize libraries of novel compounds for screening against PARP1 and other PARP family enzymes, aiming to develop therapies that exploit synthetic lethality in DNA repair-deficient cancers.[6]

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-(Bromomethyl)pyridine-3-carbonitrile

Dates

Last modified: 08-15-2023

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